Mono[2-(perfluorooctyl)ethyl] Sulfate Potassium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mono[2-(perfluorooctyl)ethyl] Sulfate Potassium Salt is a chemical compound with the molecular formula C10H4F17KO4S and a molecular weight of 582.27 g/mol . It is known for its unique properties due to the presence of perfluorooctyl groups, which impart hydrophobic and lipophobic characteristics. This compound is primarily used in research settings, particularly in the fields of proteomics and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mono[2-(perfluorooctyl)ethyl] Sulfate Potassium Salt typically involves the reaction of 2-(perfluorooctyl)ethanol with sulfur trioxide or chlorosulfonic acid, followed by neutralization with potassium hydroxide. The reaction conditions often require controlled temperatures and anhydrous environments to prevent hydrolysis and ensure high yields .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to maintain product quality and consistency. The final product is purified through crystallization or distillation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Mono[2-(perfluorooctyl)ethyl] Sulfate Potassium Salt undergoes various chemical reactions, including:
Substitution Reactions: The sulfate group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-(perfluorooctyl)ethanol and potassium sulfate.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Major Products
Substitution Products: Depending on the nucleophile, various substituted products can be formed.
Hydrolysis Products: The primary products of hydrolysis are 2-(perfluorooctyl)ethanol and potassium sulfate.
Scientific Research Applications
Mono[2-(perfluorooctyl)ethyl] Sulfate Potassium Salt has several applications in scientific research:
Proteomics: It is used as a biochemical reagent in proteomics research to study protein interactions and functions.
Biochemistry: The compound is utilized in various biochemical assays and experiments to investigate molecular mechanisms and pathways.
Industrial Applications: Due to its unique properties, it is also used in the development of specialized coatings and materials.
Mechanism of Action
The mechanism of action of Mono[2-(perfluorooctyl)ethyl] Sulfate Potassium Salt involves its interaction with molecular targets through its hydrophobic and lipophobic properties. These interactions can affect the stability and function of proteins and other biomolecules, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Perfluorooctanoic Acid (PFOA): Similar in structure but lacks the sulfate group.
Perfluorooctanesulfonic Acid (PFOS): Contains a sulfonic acid group instead of a sulfate group.
Uniqueness
Mono[2-(perfluorooctyl)ethyl] Sulfate Potassium Salt is unique due to its combination of perfluorooctyl and sulfate groups, which provide distinct chemical and physical properties. This makes it particularly useful in applications requiring both hydrophobic and ionic characteristics .
Properties
IUPAC Name |
potassium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F17O4S.K/c11-3(12,1-2-31-32(28,29)30)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27;/h1-2H2,(H,28,29,30);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPBVWATOIWJSM-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COS(=O)(=O)[O-])C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F17KO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858140 |
Source
|
Record name | Potassium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262446-13-8 |
Source
|
Record name | Potassium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.